2-(3,4-ジメトキシフェニル)-N-ヒドロキシアセチミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

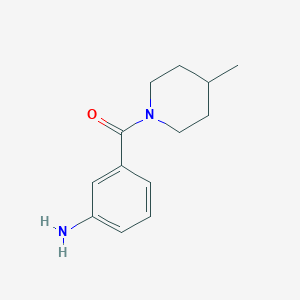

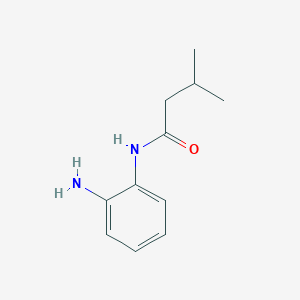

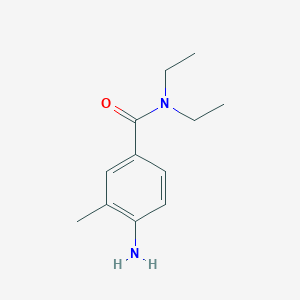

2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん研究

3,4-ジメトキシフェニル基を持つ化合物は、がん治療における治療薬としての可能性について研究されています。N-ヒドロキシアセチミジン部分の存在は、がん経路に関連する生物学的標的に相互作用する可能性があります。 このような化合物は、感染に対する免疫応答の調節において重要な役割を果たし、がん細胞の増殖と生存に関連するタンパク質複合体であるNF-κBの阻害剤として作用する可能性があります .

抗菌および抗真菌用途

2-(3,4-ジメトキシフェニル)-N'-ヒドロキシエタнимидаmidと構造的な類似性を共有するテトラヒドロキノリンの誘導体は、抗菌および抗真菌特性を示します。 これらの化合物は、ジメトキシフェニル関連分子を含む反応によって合成することができ、新しい抗菌剤の開発のためのリードとして役立ちます .

抗炎症および免疫調節効果

2-(3,4-ジメトキシフェニル)-N-ヒドロキシアセチミジンの構造枠組みは、炎症過程の調節における潜在的な使用を示唆しています。 類似の構造を持つ化合物は、リポ多糖(LPS)誘発性炎症メディエーターのモジュレーターとして同定されており、これは神経炎症および関連する脳疾患の治療における影響を与える可能性があります .

腐食抑制

研究によると、3,4-ジメトキシフェニルチオセミカルバゾンなどのジメトキシフェニル成分を持つ化合物は、酸性溶液中の銅などの金属の有効な腐食抑制剤として機能します。 拡張により、2-(3,4-ジメトキシフェニル)-N'-ヒドロキシエタнимидаmidは、金属表面を腐食から保護する可能性について調査することができます。これは、工業用途において貴重なことです .

材料科学

ジメトキシフェニル基は、新しい材料の製造に使用される分子に見られる一般的な特徴です。 2-(3,4-ジメトキシフェニル)-N-ヒドロキシアセチミジンのユニークな特性は、材料科学、特に新規ポリマーまたはコーティングの開発における応用を持つ、より複雑な分子の前駆体にすることができます .

神経疾患の治療

ジメトキシフェニル基を持つ化合物の潜在的な抗炎症特性を考えると、2-(3,4-ジメトキシフェニル)-N'-ヒドロキシエタнимидаmidは、炎症が寄与因子となる神経疾患の治療における有効性について研究される可能性があります。 これには、神経炎症が病因の重要な側面であるアルツハイマー病やパーキンソン病などの疾患が含まれます .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine involves the reaction of 3,4-dimethoxyaniline with N-hydroxyacetimidoyl chloride in the presence of a base to form the intermediate N-hydroxyacetimidamide, which is then treated with hydroxylamine hydrochloride to yield the final product.", "Starting Materials": ["3,4-dimethoxyaniline", "N-hydroxyacetimidoyl chloride", "base", "hydroxylamine hydrochloride"], "Reaction": ["Step 1: 3,4-dimethoxyaniline is reacted with N-hydroxyacetimidoyl chloride in the presence of a base, such as triethylamine or pyridine, to form the intermediate N-hydroxyacetimidamide.", "Step 2: The N-hydroxyacetimidamide intermediate is then treated with hydroxylamine hydrochloride in a solvent, such as ethanol or methanol, to yield the final product, 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine.", "Step 3: The product is then purified by recrystallization or column chromatography." ] } | |

CAS番号 |

42191-48-0 |

分子式 |

C10H14N2O3 |

分子量 |

210.23 g/mol |

IUPAC名 |

2-(3,4-dimethoxyphenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |

InChIキー |

WJFPRBYVVFXVFB-UHFFFAOYSA-N |

異性体SMILES |

COC1=C(C=C(C=C1)C/C(=N\O)/N)OC |

SMILES |

COC1=C(C=C(C=C1)CC(=NO)N)OC |

正規SMILES |

COC1=C(C=C(C=C1)CC(=NO)N)OC |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284615.png)

![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)